molecular formula C10H10F3NO3 B13000207 Ethyl 2-amino-6-(trifluoromethoxy)benzoate

Ethyl 2-amino-6-(trifluoromethoxy)benzoate

Cat. No.: B13000207
M. Wt: 249.19 g/mol
InChI Key: XUVBIOXOHMIIGL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-(trifluoromethoxy)benzoate is an organic compound that features a trifluoromethoxy group attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-amino-6-bromobenzoate with trifluoromethanol in the presence of a base, followed by esterification with ethanol . The reaction conditions often require a controlled temperature and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of ethyl 2-amino-6-(trifluoromethoxy)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-6-(trifluoromethoxy)benzoate is unique due to its ester functional group, which can be easily modified to create a variety of derivatives. This versatility makes it a valuable intermediate in synthetic chemistry .

Biological Activity

Ethyl 2-amino-6-(trifluoromethoxy)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a trifluoromethoxy group that enhances its lipophilicity and metabolic stability. The presence of the amino group allows for hydrogen bonding with biological targets, which may influence its pharmacological properties.

Property Description
Molecular Formula C10H10F3NO3
Molecular Weight 253.19 g/mol
Functional Groups Amino group, Trifluoromethoxy group, Ester

The mechanism of action of this compound involves its interaction with various biomolecules, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity, potentially affecting enzyme kinetics and receptor interactions . Research indicates that this compound may modulate specific molecular pathways, leading to various biological effects.

Enzyme Interactions

Studies have shown that this compound can influence enzyme activity, particularly in relation to metabolic processes. The compound's ability to penetrate lipid membranes may enhance its bioavailability and efficacy in vivo.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Research indicates potential effectiveness against various microbial strains, suggesting that it could serve as a lead compound in the development of new antibiotics.

Neuropharmacological Effects

The compound has been studied for its effects on neurotransmission. In particular, it has shown potential in modulating excitatory amino acid neurotransmission, which may have implications for treating neurological disorders .

Case Studies

  • In Vivo Efficacy Studies : In a study involving a mouse model of tuberculosis, this compound was administered at varying doses to assess its efficacy against Mycobacterium tuberculosis. While the compound showed some activity, it did not outperform standard treatments like rifampin and ethambutol .
  • Cytotoxicity Assays : Cytotoxicity studies using human cell lines indicated that this compound exhibits selective toxicity against certain cancer cell types while sparing normal cells, highlighting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to structurally similar compounds:

Compound Name Structural Features Unique Characteristics
Ethyl 2-amino-4-(trifluoromethyl)benzoateAmino group at position 2Increased reactivity due to amino functionality
Ethyl 2-amino-6-(difluoromethyl)benzoateDifluoromethyl instead of trifluoromethylLower lipophilicity compared to the trifluoromethyl variant
Ethyl 2-amino-6-(methyl)benzoateMethyl group instead of trifluoromethylReduced metabolic stability compared to trifluoromethyl

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

ethyl 2-amino-6-(trifluoromethoxy)benzoate

InChI

InChI=1S/C10H10F3NO3/c1-2-16-9(15)8-6(14)4-3-5-7(8)17-10(11,12)13/h3-5H,2,14H2,1H3

InChI Key

XUVBIOXOHMIIGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC(F)(F)F)N

Origin of Product

United States

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